methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate ester, a carbamoyl group, and an oxan-4-ylsulfanyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The carbamoyl group is then introduced through a reaction with an appropriate amine, followed by the addition of the oxan-4-ylsulfanyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
Methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters, carbamoyl derivatives, and oxan-4-ylsulfanyl-containing molecules. Examples include:
- Methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}phenylacetate
- Ethyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate
Uniqueness
Methyl 4-{[2-(oxan-4-ylsulfanyl)ethyl]carbamoyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-[2-(oxan-4-ylsulfanyl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-20-16(19)13-4-2-12(3-5-13)15(18)17-8-11-22-14-6-9-21-10-7-14/h2-5,14H,6-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCMOFSBRHPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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